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Benzamide, N,N'-1,5-naphthalenediylbis-

Cat. No.: B12554316
CAS No.: 153250-58-9
M. Wt: 366.4 g/mol
InChI Key: SFJUBBVCCFTYMD-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Naphthalene (B1677914) Derivatives

Benzamide (B126), N,N'-1,5-naphthalenediylbis- is a distinct chemical entity situated at the intersection of two significant classes of organic compounds: amides and naphthalene derivatives. The fundamental unit, benzamide, is the simplest amide derived from benzoic acid and exists as a white, crystalline solid. wikipedia.org Amides are characterized by a carbonyl group bonded to a nitrogen atom and are pivotal functional groups in both biochemistry (as the linkage in peptides) and materials science.

The second component is the naphthalene scaffold. Naphthalene, a polycyclic aromatic hydrocarbon, serves as a versatile platform in medicinal and materials chemistry due to its rigid, planar structure and rich electron density, which allows for a wide range of chemical modifications. nih.gov Derivatives of naphthalene are integral to numerous applications, including the synthesis of dyes, polymers, and pharmaceuticals. nih.gov

Benzamide, N,N'-1,5-naphthalenediylbis- is structurally defined by two benzamide moieties symmetrically attached to a naphthalene core at the 1 and 5 positions. This arrangement is achieved through the formation of amide bonds with 1,5-diaminonaphthalene, a naphthalenediamine isomer. nih.gov The synthesis of this compound typically involves a variation of the Schotten-Baumann reaction, where 1,5-diaminonaphthalene is treated with two equivalents of benzoyl chloride in the presence of a base. A similar, well-documented procedure is used for the synthesis of the mono-substituted analogue, N-(naphthalen-1-yl)benzamide, which involves reacting 1-naphthylamine (B1663977) with a single equivalent of benzoyl chloride. nih.gov This established synthetic route provides a reliable framework for accessing the target bis-amide structure.

Table 1: Properties of Benzamide, N,N'-1,5-naphthalenediylbis- This table contains calculated and predicted data, as specific experimental values are not broadly published.

PropertyValue
Molecular FormulaC24H18N2O2
Molecular Weight366.42 g/mol
AppearancePredicted: Solid
SolubilityPredicted: Sparingly soluble in water, soluble in organic solvents
Melting PointNot available

Significance of Bis-Amide Scaffolds in Modern Chemical Research

The bis-amide scaffold, particularly one based on a rigid linker like naphthalene, represents a highly significant structural motif in modern chemistry. By symmetrically linking two functional units, researchers can create molecules with well-defined geometries and directional properties. The 1,5-substitution pattern on the naphthalene core positions the two benzamide groups on opposite sides of the molecule in a divergent orientation.

This structural rigidity and defined geometry are crucial for several advanced applications:

Supramolecular Chemistry: The amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O). This allows molecules of Benzamide, N,N'-1,5-naphthalenediylbis- to self-assemble into ordered, higher-order structures such as sheets, chains, or three-dimensional networks. nih.govnih.gov This predictable self-assembly is a cornerstone of crystal engineering and the design of novel organic materials.

Coordination Chemistry: The oxygen and nitrogen atoms of the amide linkages can act as coordination sites for metal ions. As such, the molecule can function as a tetradentate ligand, capable of binding to one or more metal centers to form coordination polymers or metal-organic frameworks (MOFs). The properties of these materials are tunable based on the choice of the metal ion.

Materials Science: The incorporation of rigid, aromatic structures like this bis-amide into polymers can enhance their thermal stability, mechanical strength, and liquid crystalline properties. chemicalbook.com The planarity of the naphthalene core and the potential for strong intermolecular interactions contribute to creating highly ordered and robust materials. beilstein-journals.org

Overview of Potential Research Trajectories for Benzamide, N,N'-1,5-naphthalenediylbis-

The unique structure of Benzamide, N,N'-1,5-naphthalenediylbis- opens up several promising avenues for future scientific investigation.

Development of High-Performance Polymers: One key research direction is its use as a monomer for the synthesis of novel polyamides or aramids. The rigidity and symmetry of the molecule could impart exceptional thermal resistance and mechanical durability to the resulting polymers, making them suitable for applications in aerospace, electronics, and automotive industries where high-performance materials are required.

Fluorescent Sensors and Optoelectronic Materials: Naphthalene derivatives are well-known for their fluorescent properties. sigmaaldrich.com Research into the photophysical characteristics of Benzamide, N,N'-1,5-naphthalenediylbis- and its metal complexes could lead to the development of fluorescent sensors for detecting specific ions or molecules. The extended π-conjugation across the molecule also suggests potential applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Anion Recognition and Transport: The two amide N-H groups, oriented in a fixed spatial arrangement, create an electron-deficient pocket that is well-suited for binding anions through hydrogen bonding. This makes the compound a candidate for research into anion receptors, which are important in environmental monitoring (e.g., detecting pollutants like nitrate (B79036) or phosphate) and biological systems.

Table 2: Properties of Key Synthetic Precursors This table contains data for the primary starting materials used in the synthesis of the title compound.

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Reference
1,5-DiaminonaphthaleneC10H10N2158.20185-187 sigmaaldrich.com
Benzoyl chlorideC7H5ClO140.57-1 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18N2O2 B12554316 Benzamide, N,N'-1,5-naphthalenediylbis- CAS No. 153250-58-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153250-58-9

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-(5-benzamidonaphthalen-1-yl)benzamide

InChI

InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)25-21-15-7-14-20-19(21)13-8-16-22(20)26-24(28)18-11-5-2-6-12-18/h1-16H,(H,25,27)(H,26,28)

InChI Key

SFJUBBVCCFTYMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Benzamide, N,n 1,5 Naphthalenediylbis

Established Synthetic Pathways to Naphthalene-Bridged Bis-Amides

Traditional synthesis of Benzamide (B126), N,N'-1,5-naphthalenediylbis- primarily relies on the formation of amide bonds between the naphthalene (B1677914) diamine core and benzoyl moieties.

Amidation Reactions and Catalytic Systems

The most common method for synthesizing Benzamide, N,N'-1,5-naphthalenediylbis- is the acylation of 1,5-diaminonaphthalene with a benzoylating agent. The Schotten-Baumann reaction, which typically involves reacting an amine with an acyl chloride (such as benzoyl chloride) under basic conditions, is a frequently employed strategy. slideshare.net The base, often an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like pyridine, serves to neutralize the hydrochloric acid byproduct. google.com

The reaction mechanism proceeds through a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. slideshare.net This is followed by the elimination of a chloride ion to form the amide bond. The process occurs at both amine sites on the naphthalene ring to yield the final bis-amide product.

While effective, this method can require careful control of reaction conditions to avoid side reactions and ensure high selectivity for the desired N,N'-diacylated product over the mono-acylated intermediate. google.com The use of stoichiometric amounts of base and the generation of salt waste are additional considerations.

Precursor Synthesis and Functionalization Strategies

The primary precursors for the synthesis of Benzamide, N,N'-1,5-naphthalenediylbis- are 1,5-diaminonaphthalene and a suitable benzoyl derivative.

1,5-Diaminonaphthalene: This key intermediate is typically synthesized via the reduction of 1,5-dinitronaphthalene (B40199). A common industrial and laboratory method involves catalytic hydrogenation. For instance, 1,5-dinitronaphthalene can be reduced using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This reaction is often performed in a solvent such as ethanol (B145695) or tetrahydrofuran (B95107) at elevated temperatures (80-120°C) and pressures (0.1–1.5 MPa) to achieve high yields. google.com

Benzoylating Agents:

Benzoyl Chloride: This is a highly reactive acylating agent, readily available and widely used in Schotten-Baumann reactions. slideshare.net

Benzoic Acid: Direct amidation using benzoic acid is a more atom-economical approach but requires activation or harsh conditions (high temperatures) to drive the dehydration reaction. Catalysts such as boric acid have been used to facilitate the reaction between benzoic acid and amines like urea (B33335) to form amides. youtube.com

Benzoic Anhydride: This reagent is another effective acylating agent, which produces benzoic acid as a byproduct instead of HCl.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for amide bond formation, which are applicable to the synthesis of Benzamide, N,N'-1,5-naphthalenediylbis-.

Green Chemistry Principles in Benzamide, N,N'-1,5-naphthalenediylbis- Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For amide synthesis, this involves using less hazardous solvents, developing catalytic reactions to replace stoichiometric reagents, and improving atom economy. fao.orgrsc.org

One approach is the direct catalytic amidation of carboxylic acids with amines, which produces water as the only byproduct. rsc.org This avoids the use of acyl chlorides and the subsequent salt waste. Research into solid acid catalysts, such as modified mixed metal oxides, shows promise for facilitating these dehydrative amidation reactions under continuous-flow conditions. rsc.org Another green strategy involves solvent-free reactions. For example, a simple thermal coupling between 1,5-diaminonaphthalene and L-pyroglutamic acid has been demonstrated at 160°C without any solvent, yielding a mono-amidation product. nih.gov This suggests the potential for similar solvent-free thermal methods for the dibenzoylation of 1,5-diaminonaphthalene. Furthermore, protocols using NaOtBu as a mediator have been developed for the direct amidation of esters under solvent-free conditions at room temperature, offering a highly sustainable alternative. rsc.org

Microwave-Assisted and Flow Chemistry Techniques

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. jocpr.comdntb.gov.ua The application of microwave energy can accelerate amide formation. nih.gov For instance, microwave-assisted synthesis has been successfully used to prepare naphthalimide derivatives and other heterocyclic compounds efficiently. nih.govresearchgate.net This technique can heat polar reactants and solvents rapidly and uniformly, overcoming energy barriers more effectively than traditional heating. jocpr.com The synthesis of various amides has been shown to be significantly faster under microwave irradiation, with reactions completing in minutes rather than hours. lew.ro

Flow Chemistry: Continuous flow chemistry offers several advantages for amide synthesis, including enhanced safety, better process control, improved scalability, and higher space-time yields. nih.gov In a flow reactor, reagents are continuously pumped and mixed in a capillary or packed bed, allowing for precise control over temperature, pressure, and reaction time. chemistryviews.org This technology has been successfully applied to dehydrative amidation reactions using solid acid catalysts. rsc.org Flow systems can also be used for multi-step syntheses, potentially allowing for the production of Benzamide, N,N'-1,5-naphthalenediylbis- in a continuous, automated fashion from its precursors. acs.org

Reaction Mechanism Elucidation for Benzamide, N,N'-1,5-naphthalenediylbis- Formation

The formation of Benzamide, N,N'-1,5-naphthalenediylbis- via the reaction of 1,5-diaminonaphthalene with benzoyl chloride follows a well-established nucleophilic acyl substitution mechanism.

The process initiates with the nucleophilic attack of the lone pair of electrons on one of the primary amine nitrogen atoms of 1,5-diaminonaphthalene onto the electrophilic carbonyl carbon of benzoyl chloride. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base present in the reaction mixture then deprotonates the positively charged nitrogen atom, yielding the mono-amidation product, N-(5-aminonaphthalen-1-yl)benzamide, and a salt (e.g., HCl if no base is used, or a neutralized salt like NaCl).

The reaction then repeats at the second, unreacted amino group on the naphthalene ring. The remaining -NH2 group, still nucleophilic, attacks a second molecule of benzoyl chloride. The same sequence of forming a tetrahedral intermediate, eliminating a chloride ion, and deprotonation occurs, resulting in the formation of the final product, Benzamide, N,N'-1,5-naphthalenediylbis-. The symmetry of the 1,5-diaminonaphthalene precursor means the reactivity of both amino groups is similar, facilitating the formation of the bis-amide under appropriate stoichiometric conditions.

Purification and Isolation Techniques for High Purity Benzamide, N,N'-1,5-naphthalenediylbis-

Achieving high purity of Benzamide, N,N'-1,5-naphthalenediylbis- is essential for its potential applications. The purification process typically involves the removal of unreacted starting materials, byproducts from side reactions, and any isomeric impurities. A combination of techniques, including recrystallization and chromatography, is often employed.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. For the related compound, 1,5-dibenzoylnaphthalene, reprecipitation from an organic solvent is used to achieve a purity of greater than or equal to 95%. google.com This suggests that a similar approach would be effective for Benzamide, N,N'-1,5-naphthalenediylbis-.

The choice of solvent can be guided by the polarity of the target molecule. Given the presence of two amide functional groups, solvents of intermediate polarity might be suitable. A screening of various solvents or solvent mixtures is typically necessary to identify the optimal conditions for recrystallization. Studies on the solubility of similar aromatic amides, such as benzamide, have explored a range of solvents, including aprotic solvents like DMSO and DMF, as well as greener alternatives like 4-formylomorpholine (4FM). mostwiedzy.plmdpi.com Such studies can provide a starting point for selecting a suitable recrystallization solvent for Benzamide, N,N'-1,5-naphthalenediylbis-.

Chromatographic Techniques

Chromatography is a powerful tool for separating mixtures of compounds with high resolution. For a compound like Benzamide, N,N'-1,5-naphthalenediylbis-, which may have isomeric impurities (e.g., from the acylation of other diaminonaphthalene isomers that might be present in the starting material), chromatography is particularly important.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of organic compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For the separation of isomeric compounds, such as diarylethene-based photoswitchable isomers, preparative HPLC has been used to obtain pure fractions. nsf.gov A similar HPLC method could be developed for the purification of Benzamide, N,N'-1,5-naphthalenediylbis-. The choice of stationary phase (e.g., normal phase or reverse phase) and mobile phase composition would need to be optimized to achieve baseline separation of the desired product from any impurities.

Gas Chromatography (GC) can also be employed, particularly for the analysis of the purity of the final product. However, for preparative scale purification of a relatively high molecular weight compound like Benzamide, N,N'-1,5-naphthalenediylbis-, HPLC is generally more suitable. The separation of diisopropylnaphthalene isomers by GC has been extensively studied, highlighting the challenges in separating closely related isomers. nih.gov

Characterization of Purity

The purity of the isolated Benzamide, N,N'-1,5-naphthalenediylbis- can be assessed using a variety of analytical techniques. Melting point determination is a simple and effective method for a preliminary assessment of purity, as impurities typically depress and broaden the melting range. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities. Mass spectrometry provides information on the molecular weight of the compound. For quantitative purity analysis, HPLC is the method of choice.

Below is a table summarizing the purification techniques and characterization methods:

Technique Purpose Key Considerations
Recrystallization Primary purification of the solid product.Selection of an appropriate solvent system is crucial for high recovery and purity.
High-Performance Liquid Chromatography (HPLC) Separation of the target compound from isomers and other closely related impurities.Optimization of stationary phase, mobile phase, and flow rate is required for effective separation.
Gas Chromatography (GC) Analysis of product purity.Derivatization may be necessary for compounds with low volatility.
Melting Point Preliminary assessment of purity.A sharp melting point close to the literature value indicates high purity.
NMR Spectroscopy Structural confirmation and detection of impurities.¹H and ¹³C NMR provide detailed structural information.
IR Spectroscopy Identification of functional groups.Confirms the presence of the amide C=O and N-H bonds.
Mass Spectrometry Determination of molecular weight.Confirms the identity of the synthesized compound.

Advanced Structural Characterization and Conformational Analysis of Benzamide, N,n 1,5 Naphthalenediylbis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. While a specific crystal structure for Benzamide (B126), N,N'-1,5-naphthalenediylbis- is not publicly documented, its structural features can be predicted with high confidence by analyzing closely related compounds.

Studies on analogous structures, such as N-(naphthalen-1-yl)benzamide, reveal that the dihedral angle between the naphthalene (B1677914) and phenyl rings can be substantial, often approaching near-orthogonality (e.g., ~87°). For the 1,5-disubstituted title compound, two benzamide moieties are present. They can adopt either a syn conformation (on the same side of the naphthalene plane) or an anti conformation (on opposite sides), leading to different molecular shapes and packing possibilities. The specific conformation adopted in the crystal is a result of minimizing steric hindrance while maximizing favorable intermolecular interactions. In cases of conformational polymorphism, different crystal forms can capture distinct rotameric states of the molecule. nih.gov

Table 1: Predicted Key Torsion Angles for Conformational Analysis

Torsion AngleDescriptionExpected Value Range (°)Significance
O=C-N-C(naphthyl)Amide Bond Rotation~180° (trans)Defines the planarity and configuration of the amide linker. The trans form is overwhelmingly favored energetically.
C(naphthyl)-N-C=ONaphthalene-Amide OrientationVariableInfluences the overall molecular symmetry (syn vs. anti).
N-C-C(phenyl)-CPhenyl-Amide OrientationVariable (typically 20-60°)Determines the dihedral angle between the amide plane and the benzoyl ring, influenced by crystal packing forces.

The crystal packing of Benzamide, N,N'-1,5-naphthalenediylbis- is expected to be dominated by a network of hydrogen bonds and π-π interactions. The amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O).

In virtually all known benzamide crystal structures, intermolecular N-H···O=C hydrogen bonds are the primary supramolecular synthon. mdpi.com These interactions typically link molecules into one-dimensional chains or centrosymmetric dimers. Given the two amide groups in the title compound, more complex two- or three-dimensional hydrogen-bonded networks are possible. Additionally, π-π stacking interactions between the electron-rich naphthalene cores and phenyl rings of adjacent molecules are anticipated to play a crucial role in stabilizing the crystal lattice.

Table 2: Expected Intermolecular Interactions and Their Geometric Parameters

Interaction TypeDonorAcceptorTypical Distance (Å)Description
Hydrogen BondN-HO=CN···O: 2.9 - 3.1The primary interaction linking molecules into chains or sheets.
π-π StackingNaphthalene RingNaphthalene RingCentroid-Centroid: 3.5 - 4.0Face-to-face or offset stacking contributing to crystal cohesion.
π-π StackingPhenyl RingPhenyl RingCentroid-Centroid: 3.5 - 4.0A secondary aromatic interaction further stabilizing the packing.
C-H···O InteractionC-H (Aromatic)O=CC···O: 3.0 - 3.5Weaker interactions that provide additional stabilization to the 3D network.

Solution-Phase Conformational Dynamics

In solution, molecules are not locked into a single conformation but can exist as an equilibrium of multiple, interconverting forms. Spectroscopic methods are essential for probing these dynamic processes.

NMR spectroscopy is a powerful tool for studying conformational dynamics in solution. For amide-containing molecules, the rotation around the C(O)-N bond is often slow on the NMR timescale at room temperature. This restricted rotation can lead to the observation of two distinct sets of signals for a single compound, corresponding to the cis and trans rotamers.

For Benzamide, N,N'-1,5-naphthalenediylbis-, which has two amide linkages, the situation is more complex, with the potential for (trans, trans), (trans, cis), and (cis, cis) conformers. Detailed studies on analogous bis-amide compounds show that variable-temperature (VT) NMR is highly effective in studying such equilibria. mdpi.com As the temperature is increased, the rate of interconversion increases, causing the distinct signals for the rotamers to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at a sufficiently high temperature. The coalescence temperature can be used to calculate the energy barrier (ΔG‡) for the rotational process. Furthermore, advanced 2D NMR techniques like NOESY can reveal through-space proximities, helping to definitively assign the geometry of the observed conformers. mdpi.commdpi.com

Table 3: Hypothetical ¹H NMR Data Illustrating Conformational Dynamics

ProtonSignal for trans, trans Conformer (ppm)Signal for trans, cis Conformer (ppm)MultiplicityNotes
N-H~10.2~9.9Broad SingletTwo distinct signals expected at low temperature due to different chemical environments.
Aromatic H (ortho to C=O)~7.95~7.90DoubletSeparate signals for each rotamer.
Aromatic H (Naphthalene)7.5 - 8.27.5 - 8.2MultipletComplex region, with potential doubling of peaks for each unique proton.

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. The parent compound, Benzamide, N,N'-1,5-naphthalenediylbis-, is achiral as it possesses multiple elements of symmetry and therefore would not produce a CD signal.

However, if a chiral center were introduced into the molecule, for instance by using a chiral acid like (R)-2-phenylpropanoic acid instead of benzoic acid, the resulting derivative would be chiral. In such a case, CD spectroscopy would be an invaluable tool to confirm the enantiomeric purity and to study its solution-phase conformation, as the CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule.

Vibrational Spectroscopy for Structural Probing

For Benzamide, N,N'-1,5-naphthalenediylbis-, the vibrational spectrum would be rich with information. The most prominent features would arise from the amide linkages. The N-H stretching vibration appears as a sharp band, while the C=O stretch (Amide I band) is typically a very strong absorption. The Amide II band is a mixed vibration involving N-H bending and C-N stretching. These key absorptions are sensitive to hydrogen bonding; in the solid state, where strong N-H···O hydrogen bonds are present, the N-H stretch shifts to a lower frequency and the C=O stretch may also be slightly red-shifted compared to the gas phase or a non-polar solution.

Table 4: Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)SpectrumIntensity
N-H StretchAmide3400 - 3200IR, RamanMedium-Strong
C-H StretchAromatic3100 - 3000IR, RamanMedium
Amide I (C=O Stretch)Amide1680 - 1640IRStrong
C=C StretchAromatic1600, 1580, 1450IR, RamanVariable
Amide II (N-H bend + C-N stretch)Amide1570 - 1515IRStrong
C-N StretchAmide1420 - 1380IRMedium

Infrared (IR) and Raman Spectroscopic Fingerprinting

The analysis of the vibrational spectra can be understood by considering the distinct parts of the molecule: the amide group, the naphthalene core, and the phenyl rings.

Amide Group Vibrations: The secondary amide group (-CO-NH-) gives rise to several characteristic bands, often referred to as Amide bands.

N-H Stretching: A prominent band is expected in the IR spectrum between 3400 and 3200 cm⁻¹. In solid-state samples, this band is often broad due to hydrogen bonding between adjacent molecules. In analogous aromatic polyamides based on 1,5-naphthalenediamine, this N-H stretching vibration is a key indicator of the amide linkage. researchgate.netmdpi.com

Amide I Band (C=O Stretching): This is typically the most intense absorption in the IR spectrum of an amide, appearing in the region of 1680-1630 cm⁻¹. Its position is sensitive to hydrogen bonding, which can cause a shift to lower wavenumbers. This strong C=O stretch would be a defining feature in the IR spectrum.

Amide II Band (N-H Bending and C-N Stretching): This band, found between 1570 and 1515 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. It is typically strong in the IR spectrum but weaker in the Raman spectrum.

Amide III Band (C-N Stretching and N-H Bending): This is a more complex vibration appearing in the 1300-1200 cm⁻¹ range and is often weaker and more variable than the Amide I and II bands.

Naphthalene Core Vibrations: The 1,5-disubstituted naphthalene ring system has its own set of characteristic vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C Stretching: A series of bands between 1650 and 1400 cm⁻¹ corresponds to the stretching of the carbon-carbon bonds within the aromatic rings. In studies of 1,5-dinitronaphthalene (B40199), these skeletal vibrations are well-defined. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ region and are indicative of the substitution pattern of the aromatic ring. For a 1,5-disubstituted naphthalene, characteristic patterns would emerge in this region.

Phenyl Group Vibrations: The terminal benzoyl groups also contribute to the spectra with their own characteristic aromatic ring vibrations, similar to those of the naphthalene core but with patterns typical for a monosubstituted benzene (B151609) ring.

Table 1: Predicted Prominent IR and Raman Bands for Benzamide, N,N'-1,5-naphthalenediylbis- This table is a predictive summary based on data from analogous compounds and functional group analysis.

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch3400 - 3200Strong, often broadMedium
Aromatic C-H Stretch3100 - 3000MediumStrong
Amide I (C=O Stretch)1680 - 1630Very StrongMedium
Amide II (N-H Bend + C-N Stretch)1570 - 1515StrongWeak
Aromatic C=C Ring Stretch (Naphthalene)1620 - 1580Medium to StrongStrong
Aromatic C=C Ring Stretch (Phenyl)1600 - 1450Medium to StrongStrong
Amide III (C-N Stretch + N-H Bend)1300 - 1200MediumMedium
C-H Out-of-Plane Bending900 - 675StrongWeak

Advanced Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of Benzamide, N,N'-1,5-naphthalenediylbis- and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The expected exact mass of Benzamide, N,N'-1,5-naphthalenediylbis- (C₂₄H₁₈N₂O₂) is 366.1368 g/mol . Observation of the molecular ion (M⁺˙) or the protonated molecule ([M+H]⁺) at this mass-to-charge ratio (m/z) would be the primary evidence for the compound's identity.

Fragmentation Analysis: Electron ionization (EI) or tandem mass spectrometry (MS/MS) of the molecular ion can provide valuable structural information. The fragmentation pattern would likely proceed through characteristic pathways involving the weakest bonds and the most stable resulting fragments.

Key predicted fragmentation pathways include:

Amide Bond Cleavage: The most common fragmentation for amides is the cleavage of the C-N bond or the bond between the carbonyl carbon and the aromatic ring.

Cleavage of the Ar(CO)-NH bond would lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105. This is a very common and stable fragment observed in the mass spectra of benzamides and related compounds. nist.gov

Cleavage could also result in the formation of a fragment corresponding to the protonated 1,5-diaminonaphthalene core or related structures. The mass spectrum of 1,5-diaminonaphthalene itself shows a strong molecular ion at m/z 158 and fragments at m/z 130, corresponding to the loss of an amino group and subsequent rearrangement. nih.gov

Sequential Losses: The molecular ion could undergo sequential losses. For instance, the loss of one benzoyl group would lead to an intermediate fragment, which could then lose the second benzoyl group.

Naphthalene Core Fragmentation: Fragmentation of the naphthalene core itself is less likely under standard conditions as it is a very stable aromatic system.

Table 2: Predicted Key Mass Fragments for Benzamide, N,N'-1,5-naphthalenediylbis- This table is predictive, based on known fragmentation patterns of related structures.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaNotes
366.14[M]⁺˙ (Molecular Ion)[C₂₄H₁₈N₂O₂]⁺˙Confirms the molecular weight of the compound.
261.10[M - C₆H₅CO]⁺[C₁₇H₁₃N₂O]⁺Loss of a benzoyl radical.
244.11[M - C₇H₅NO]⁺˙[C₁₇H₁₃N]⁺˙Loss of a benzamide molecule.
156.07[M - 2(C₆H₅CO)]⁺˙[C₁₀H₈N₂]⁺˙Loss of both benzoyl groups, leaving the diaminonaphthalene radical cation (isomer of observed m/z 158 for diamine).
105.03[C₆H₅CO]⁺[C₇H₅O]⁺Benzoyl cation, a very common and stable fragment indicating the presence of a benzoyl moiety. nist.gov
77.04[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, resulting from the loss of CO from the benzoyl cation.

Impurity Profiling: Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is highly effective for impurity profiling. Potential impurities in a synthesis could include:

  • Starting Materials: Unreacted 1,5-diaminonaphthalene or benzoyl chloride (or benzoic acid from hydrolysis).
  • Mono-substituted Product: Benzamide, N-(5-amino-1-naphthalenyl)-, which would have a molecular weight of 262.11 g/mol.
  • Over-acylated or Side-reaction Products: Depending on the reaction conditions, other minor products could be formed. LC-MS allows for the separation of these components, and their individual mass spectra can be used for identification, providing a comprehensive assessment of the sample's purity.
  • Supramolecular Chemistry and Self Assembly of Benzamide, N,n 1,5 Naphthalenediylbis

    Hydrogen Bonding Networks in Crystalline and Amorphous States

    The primary driving force behind the self-assembly of Benzamide (B126), N,N'-1,5-naphthalenediylbis- is the formation of hydrogen bonds. The amide groups (-CONH-) are classic examples of hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of well-defined networks that dictate the packing of the molecules in the solid state.

    Dimerization and Polymerization Motifs

    In the crystalline state, Benzamide, N,N'-1,5-naphthalenediylbis- molecules are likely to engage in dimerization through the formation of a characteristic eight-membered ring motif, where two amide groups from adjacent molecules form a pair of N-H···O=C hydrogen bonds. This robust and highly directional interaction is a common feature in benzamide-containing structures.

    Beyond simple dimerization, the bifunctional nature of the molecule, with two benzamide groups at opposite ends of the naphthalene (B1677914) core, allows for the extension of these hydrogen-bonding interactions into one-dimensional polymeric chains. In these chains, each molecule is connected to two neighbors, creating a linear, tape-like supramolecular polymer. The specific arrangement and connectivity of these chains will depend on the crystallization conditions and the potential inclusion of solvent molecules.

    Self-Assembly in Solution and Solid State

    The principles of self-assembly observed in the crystalline state often translate to the behavior of Benzamide, N,N'-1,5-naphthalenediylbis- in solution, leading to the formation of a variety of nano- and micro-scale architectures.

    Formation of Fibers, Rods, and Sheet-like Architectures

    In appropriate solvents, the same hydrogen bonding and π-π stacking interactions that drive crystallization can lead to the formation of extended one-dimensional aggregates. These can manifest as long, high-aspect-ratio fibers or rods. The growth of these structures is typically anisotropic, with preferential addition of molecules along the direction of the hydrogen-bonded chains.

    Under certain conditions, these primary one-dimensional structures can further associate through weaker interactions to form two-dimensional sheet-like architectures. This lateral assembly would be driven by a combination of van der Waals forces and potentially weaker, secondary hydrogen bonds or aromatic interactions between the naphthalene cores of adjacent fibers. The morphology of the final assembled structures is highly dependent on factors such as concentration, temperature, and the nature of the solvent.

    Solvent-Induced Self-Assembly and Polymorphism

    The choice of solvent is a critical parameter in controlling the self-assembly process. Solvents that are poor at solvating the amide groups will promote the formation of strong intermolecular hydrogen bonds, favoring the creation of larger aggregates. Conversely, solvents that can effectively compete for hydrogen bonding sites may disrupt the self-assembly process or lead to the formation of different polymorphs.

    Polymorphism, the ability of a compound to exist in more than one crystalline form, is a distinct possibility for Benzamide, N,N'-1,5-naphthalenediylbis-. Different solvent environments or crystallization kinetics can lead to variations in the hydrogen-bonding patterns and π-π stacking arrangements, resulting in crystals with different physical properties. For instance, a solvent that can be incorporated into the crystal lattice via hydrogen bonding could lead to a solvate with a completely different packing arrangement compared to an unsolvated form.

    Host-Guest Chemistry and Molecular Recognition Phenomena

    The well-defined, self-assembled structures of Benzamide, N,N'-1,5-naphthalenediylbis- can create cavities and channels, opening up possibilities for host-guest chemistry and molecular recognition. The aromatic naphthalene surfaces within these assemblies could provide binding sites for electron-deficient guest molecules through π-π stacking interactions.

    Furthermore, the regular arrangement of hydrogen bond donor and acceptor sites along the self-assembled fibers or within the crystalline lattice could be exploited for the selective binding of guest molecules that have complementary hydrogen-bonding functionalities. The rigidity of the naphthalene spacer ensures that the binding sites are pre-organized, which can lead to higher binding affinities and selectivities compared to more flexible host systems. While specific examples of host-guest complexes with Benzamide, N,N'-1,5-naphthalenediylbis- are not yet extensively documented in the literature, the fundamental structural motifs strongly suggest a potential for such applications.

    Recognition of Anions, Cations, and Neutral Molecules

    The benzamide moieties in Benzamide, N,N'-1,5-naphthalenediylbis- are expected to serve as effective hydrogen bond donors through their N-H protons. This characteristic suggests a strong potential for the recognition of various guest species, particularly anions. The pre-organized arrangement of the two benzamide groups, dictated by the 1,5-substitution pattern on the naphthalene core, could lead to the formation of a well-defined binding pocket.

    It is plausible that this compound would exhibit selective binding for anions that are complementary in shape and size to the cavity formed by the two benzamide units. Anions such as halides (F⁻, Cl⁻, Br⁻) and oxoanions (e.g., acetate, dihydrogen phosphate) could be effectively complexed through multiple hydrogen bonds. The strength and selectivity of this binding would be influenced by the solvent environment, with more polar solvents potentially competing for hydrogen bonding sites and reducing the association constant.

    While cation binding is less probable due to the electron-rich nature of the aromatic rings and the partial negative charge on the amide oxygens, interactions with certain metal cations cannot be entirely ruled out, potentially involving the carbonyl oxygen atoms as coordination sites. The recognition of neutral molecules, particularly those capable of acting as hydrogen bond acceptors (e.g., DMSO, amides) or those with complementary aromatic surfaces for π-stacking, is also a conceivable mode of interaction.

    Table 1: Illustrative Anion Binding Affinities of Benzamide, N,N'-1,5-naphthalenediylbis- in a Non-polar Solvent

    Anion GuestProposed InteractionHypothetical Association Constant (Kₐ, M⁻¹)
    Fluoride (B91410) (F⁻)Strong Hydrogen Bonding1.5 x 10⁵
    Chloride (Cl⁻)Moderate Hydrogen Bonding8.0 x 10³
    Acetate (CH₃COO⁻)Bidentate Hydrogen Bonding2.5 x 10⁴
    Dihydrogen Phosphate (H₂PO₄⁻)Multiple Hydrogen Bonds5.0 x 10⁴

    Note: The data in this table is illustrative and based on the expected behavior of similar bis-amide receptor systems. Actual experimental values may vary.

    Supramolecular Encapsulation and Release Mechanisms

    Beyond simple recognition, the self-assembly of Benzamide, N,N'-1,5-naphthalenediylbis- could lead to the formation of larger host structures capable of encapsulating guest molecules. For instance, multiple molecules of the compound could assemble into capsular or cage-like architectures, entrapping a guest within a protected environment. The driving forces for such encapsulation would be a combination of hydrogen bonding and π-π stacking interactions, creating a thermodynamically stable host-guest complex.

    The release of an encapsulated guest could be triggered by external stimuli that disrupt these non-covalent interactions. For example, a change in solvent polarity could weaken the hydrogen bonds holding the capsule together, leading to its disassembly and the release of the guest. Similarly, an increase in temperature could provide sufficient thermal energy to overcome the interaction energies, resulting in guest release. Competitive binding, where a species with a higher affinity for the host displaces the encapsulated guest, represents another potential release mechanism.

    Development of Supramolecular Gels and Soft Materials

    The same non-covalent interactions that drive molecular recognition and encapsulation can also lead to the formation of extended, one-dimensional fibrillar networks. When these fibers become entangled, they can immobilize solvent molecules, resulting in the formation of a supramolecular gel.

    Gelation Properties and Rheological Studies

    Benzamide, N,N'-1,5-naphthalenediylbis- is a prime candidate for a low-molecular-weight gelator (LMWG). The directional nature of the hydrogen bonds between the benzamide groups and the stacking of the naphthalene cores can promote the formation of long, anisotropic fibers. The efficiency of gelation would depend on the solvent, with solvents that solvate the molecule too well inhibiting the necessary self-assembly.

    Rheological studies would be crucial to characterize the mechanical properties of such a gel. These studies typically involve measuring the storage modulus (G'), which represents the elastic component of the gel, and the loss modulus (G''), which represents the viscous component. A true gel is characterized by G' being significantly larger than G'' and both moduli being largely independent of frequency over a certain range. The values of G' and G'' would provide insight into the stiffness and stability of the gel network.

    Table 2: Hypothetical Rheological Properties of a 1% w/v Gel of Benzamide, N,N'-1,5-naphthalenediylbis- in Toluene

    ParameterValueDescription
    Storage Modulus (G')5 x 10⁴ PaIndicates a relatively stiff, elastic gel.
    Loss Modulus (G'')2 x 10³ PaSignificantly lower than G', confirming gel-like behavior.
    Critical Strain5%The strain at which the gel structure begins to break down.
    Gel-to-Sol Transition Temperature (Tgel)85 °CThe temperature at which the gel melts into a solution.

    Note: The data in this table is illustrative and represents typical values for similar organogels. Actual experimental values may vary.

    Self-Healing and Responsive Gel Systems

    A key feature of supramolecular gels is their potential for self-healing. Because the gel network is held together by reversible, non-covalent interactions, mechanical damage can be repaired. If a gel is broken, the fractured surfaces can be brought back into contact, allowing the non-covalent bonds to reform and restore the gel's integrity. This process can often be facilitated by a stimulus such as heat or the addition of a small amount of solvent to promote molecular mobility at the interface. The inherent reversibility of the hydrogen bonds and π-π stacking in a gel of Benzamide, N,N'-1,5-naphthalenediylbis- makes it a promising candidate for self-healing materials.

    Furthermore, the gel's properties could be designed to be responsive to external stimuli. For instance, the introduction of a competitive hydrogen-bonding species could disrupt the gel network, leading to a gel-to-sol transition. Similarly, a change in temperature could reversibly break and reform the non-covalent cross-links. The incorporation of photo-responsive or redox-active units into the benzamide portion of the molecule could also impart light or chemical responsiveness to the gel system, opening up possibilities for advanced, "smart" materials. The stimuli-responsive nature of materials based on naphthalene diimides and bis-amides has been documented, suggesting that gels formed from Benzamide, N,N'-1,5-naphthalenediylbis- could exhibit similar behaviors. sciltp.comnih.gov

    Coordination Chemistry and Metal Complexes of Benzamide, N,n 1,5 Naphthalenediylbis

    Ligand Design Principles and Coordination Modes

    The structure of Benzamide (B126), N,N'-1,5-naphthalenediylbis-, featuring two benzamide moieties appended to a rigid 1,5-naphthalenediyl spacer, presents a unique combination of properties that make it an intriguing ligand for the construction of coordination compounds.

    The primary coordination sites within Benzamide, N,N'-1,5-naphthalenediylbis- are the oxygen and nitrogen atoms of the two amide groups (-C(=O)NH-). The denticity of the ligand, which refers to the number of donor atoms that can bind to a central metal ion, can vary depending on the conformation of the ligand and the nature of the metal center.

    Each benzamide unit can act as a monodentate ligand, coordinating through the carbonyl oxygen atom, which is the most common coordination mode for amides due to the higher Lewis basicity of the oxygen atom. In this scenario, the ligand would be bidentate, bridging two different metal centers or coordinating to the same metal center in a pincer-like fashion, although the latter is less likely without deprotonation of the amide nitrogen.

    Alternatively, under basic conditions, the amide proton can be removed, leading to a negatively charged amidate ligand. This deprotonated form can act as a bidentate N,O-chelating agent, forming a stable five-membered ring with a metal ion. If both amide groups are deprotonated, the ligand could potentially act as a tetradentate chelating agent, although steric constraints imposed by the naphthalene (B1677914) backbone might hinder this. More likely, it would act as a bis-bidentate bridging ligand, connecting two metal centers.

    The rigid 1,5-naphthalene spacer dictates the spatial orientation of the two benzamide groups, predisposing the ligand to act as a bridging linker between metal centers, thus facilitating the formation of polynuclear complexes or coordination polymers.

    Potential Coordination Modes of Benzamide, N,N'-1,5-naphthalenediylbis-
    Coordination ModeChelation SitesDenticityLikely Resulting Structure
    Neutral MonodentateCarbonyl Oxygen2 (bis-monodentate)Bridged dinuclear complexes or coordination polymers
    Deprotonated BidentateAmide Nitrogen and Carbonyl Oxygen4 (bis-bidentate)Chelated dinuclear complexes or coordination polymers

    The coordination behavior of Benzamide, N,N'-1,5-naphthalenediylbis- is significantly influenced by both steric and electronic factors.

    Steric Effects: The bulky benzoyl groups and the rigid naphthalene core impose considerable steric hindrance around the coordination sites. This can influence the coordination geometry of the resulting metal complexes and may prevent the coordination of multiple ligands to a single metal center. The 1,5-substitution pattern on the naphthalene ring enforces a relatively large separation between the two benzamide groups, making intramolecular chelation to a single metal ion challenging and favoring the formation of bridged structures.

    Electronic Effects: The electronic properties of the benzamide groups are influenced by the electron-withdrawing nature of the carbonyl group and the potential for delocalization of the nitrogen lone pair. The aromatic rings (both the naphthalene core and the phenyl groups) can also participate in π-stacking interactions, which can play a role in the stabilization of the resulting crystal structures. The introduction of substituents on the phenyl rings could further tune the electronic properties of the ligand, thereby influencing the strength of the metal-ligand bonds.

    Synthesis and Characterization of Discrete Metal Complexes

    The synthesis of discrete metal complexes with Benzamide, N,N'-1,5-naphthalenediylbis- would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants, the choice of solvent, and the reaction temperature can all influence the final product.

    Transition Metal Complexes: The formation of complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) is anticipated. These metals have varying coordination preferences and can form complexes with different geometries, such as tetrahedral, square planar, or octahedral. For instance, the reaction of a similar bis-amide ligand with transition metal salts has been shown to yield complexes where the ligand coordinates through the amide nitrogen. researchgate.net In the case of Benzamide, N,N'-1,5-naphthalenediylbis-, dinuclear or polynuclear complexes are expected due to the bridging nature of the ligand.

    Lanthanide Coordination Compounds: Lanthanide ions, with their larger ionic radii and higher coordination numbers (typically 8 or 9), offer interesting possibilities for coordination with Benzamide, N,N'-1,5-naphthalenediylbis-. The flexible coordination geometry of lanthanides could accommodate the steric bulk of the ligand. Furthermore, the aromatic moieties of the ligand could act as "antenna" groups, absorbing light and transferring the energy to the lanthanide ion, potentially leading to luminescent materials. Studies on related lanthanide complexes with benzamide-type ligands have shown that the coordination often occurs through the carbonyl oxygen. nih.gov

    The characterization of the metal complexes of Benzamide, N,N'-1,5-naphthalenediylbis- would rely on a combination of spectroscopic and structural techniques.

    Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the amide group. A shift in the C=O stretching frequency (ν(C=O)), typically observed around 1630-1680 cm⁻¹, to a lower wavenumber upon complexation would indicate coordination through the carbonyl oxygen. Conversely, changes in the N-H stretching (ν(N-H)) and bending (δ(N-H)) vibrations would suggest coordination involving the amide nitrogen. researchgate.net

    Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment in solution. Changes in the chemical shifts of the amide and aromatic protons upon coordination can confirm the binding of the metal ion.

    Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of the complexes would show bands corresponding to intra-ligand transitions and potentially d-d transitions for transition metal complexes or f-f transitions for lanthanide complexes.

    Expected Spectroscopic Data for Metal Complexes of Benzamide, N,N'-1,5-naphthalenediylbis-
    TechniqueExpected ObservationInference
    IR SpectroscopyShift of ν(C=O) to lower frequencyCoordination via carbonyl oxygen
    IR SpectroscopyShift of ν(N-H) and δ(N-H)Coordination via amide nitrogen (likely after deprotonation)
    NMR Spectroscopy (for diamagnetic complexes)Downfield shift of amide and aromatic proton signalsConfirmation of metal-ligand interaction in solution
    UV-Vis SpectroscopyAppearance of new absorption bandsd-d or f-f electronic transitions and charge transfer bands

    Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

    The rigid and bridging nature of Benzamide, N,N'-1,5-naphthalenediylbis- makes it a promising candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). google.com These materials are extended crystalline networks built from metal ions or clusters connected by organic linkers.

    By carefully selecting the metal center and reaction conditions, it should be possible to control the dimensionality and topology of the resulting network. The use of metal nodes with specific coordination geometries, such as the paddle-wheel structures often formed by copper(II) or the octahedral geometries of many transition metals, in conjunction with the linear and rigid nature of the ligand, could lead to the formation of 1D chains, 2D layers, or 3D frameworks. researchgate.netnortheastern.edu

    The porosity of these materials could be tuned by the length and rigidity of the linker, making them potentially useful for applications in gas storage, separation, and catalysis. The presence of the amide groups within the framework could provide active sites for guest interactions through hydrogen bonding. While specific MOFs based on Benzamide, N,N'-1,5-naphthalenediylbis- have not been reported in the reviewed literature, the principles of MOF design strongly suggest its suitability as a linker. Research on coordination polymers constructed from other naphthalene-based dicarboxylate or di-tetrazole linkers has demonstrated the successful formation of diverse and functional network structures. rsc.org

    No Specific Research Found for "Benzamide, N,N'-1,5-naphthalenediylbis-" in Coordination Chemistry and Catalysis

    The user's request for an article detailing the coordination chemistry, framework topology, porosity, structural stability, and catalytic applications of metal complexes involving this specific ligand cannot be fulfilled at this time. The creation of a scientifically accurate article with detailed research findings, as per the user's instructions, is contingent on the existence of published research on this particular compound.

    General principles of coordination chemistry and materials science allow for speculation on how this ligand might behave. For instance, the presence of amide groups and the naphthalene backbone in "Benzamide, N,N'-1,5-naphthalenediylbis-" suggests potential for it to act as a ditopic or polytopic linker in the formation of coordination polymers or MOFs. The rigidity of the naphthalene unit could contribute to the formation of porous structures, and the amide functionalities could serve as hydrogen-bonding sites or influence the catalytic properties of a resulting framework.

    However, without any experimental data or theoretical studies specifically focused on "Benzamide, N,N'-1,5-naphthalenediylbis-", any discussion on its coordination behavior, the topology and porosity of its potential frameworks, its structural stability under various conditions, or its applications in catalysis would be purely hypothetical. To generate an article with the requested level of detail, including data tables and specific research findings, would necessitate fabricating information, which is contrary to the principles of scientific accuracy.

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    Advanced Material Applications Derived from Benzamide, N,n 1,5 Naphthalenediylbis

    Fabrication of Chemosensors and Biosensors

    The development of chemosensors and biosensors is a burgeoning field, with a continuous demand for new materials that offer high sensitivity and selectivity for various analytes. Naphthalene-based compounds are particularly attractive for these applications due to their inherent fluorescence and electrochemical activity, which can be modulated upon interaction with specific ions or molecules.

    Detection Mechanisms (e.g., Colorimetric, Fluorometric, Electrochemical)

    Derivatives of the naphthalene (B1677914) core have been successfully employed in a variety of sensing mechanisms. For instance, naphthalene diimide derivatives have been designed as colorimetric and fluorescent probes. rsc.org These sensors can exhibit a distinct color change or a "turn-on" or "turn-off" fluorescent response upon binding with a target analyte. This is often attributed to mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a PET-based sensor, the presence of the analyte can disrupt the electron transfer process between a receptor and the fluorophore, leading to a change in fluorescence. ICT-based sensors, on the other hand, rely on the alteration of the electronic properties of the molecule upon analyte binding, resulting in a shift in the absorption or emission spectra. For example, naphthalenediimide colorimetric pH indicators have been synthesized that show brilliant color changes due to an ICT mechanism. mdpi.com

    Naphthalene-based tripodal ligands have demonstrated the ability to selectively recognize ions like Al³⁺ through fluorescence enhancement, and this in-situ formed complex can then be used to detect other analytes like fluoride (B91410) through fluorescence quenching. researchgate.net Furthermore, Schiff base derivatives of naphthalene have been developed as fluorescent probes for the detection of ions such as Al³⁺ with high selectivity and sensitivity. nih.gov

    Electrochemical sensing is another promising avenue. For instance, a water sensor for nonaqueous solvents has been fabricated using poly(1,5-diaminonaphthalene) nanofibers, which leverages the electrochemical activity of the polymer. nih.gov The principle of operation for such sensors often involves monitoring changes in the electrochemical properties, such as conductivity or redox potential, of the material upon exposure to the analyte.

    Given the structural similarities, it is plausible that Benzamide (B126), N,N'-1,5-naphthalenediylbis- could be functionalized to create sensors operating on similar principles. The benzamide groups could act as recognition sites for specific analytes, and their interaction could influence the photophysical or electrochemical properties of the naphthalene core.

    Selectivity and Sensitivity Studies for Specific Analytes

    The selectivity and sensitivity of naphthalene-based sensors have been demonstrated for a variety of analytes. A fluorescent and colorimetric probe based on naphthalene diimide showed high sensitivity and selectivity for copper ions, with a detection limit as low as 0.97 μM in solution. rsc.org This probe was also effective when used as a test strip for the convenient monitoring of copper ions.

    In another study, an aluminum complex of a naphthalene-based benzene (B151609) tripod ligand system was reported for the selective recognition of fluoride in aqueous medium under physiological conditions, with the ability to detect fluoride in the nanomolar range. researchgate.net This highlights the potential for developing highly sensitive sensors for environmentally and biologically relevant anions.

    The following table summarizes the performance of some naphthalene-based sensors for different analytes:

    Sensor TypeAnalyteDetection LimitReference
    Naphthalene diimide probeCopper ions0.97 μM rsc.org
    Naphthalene-based tripod ligandFluorideNanomolar range researchgate.net
    Poly(1,5-diaminonaphthalene) nanofibersWater0.01% nih.gov

    For Benzamide, N,N'-1,5-naphthalenediylbis- to be a successful sensor, its derivatives would need to be synthesized with specific binding sites to ensure high selectivity for a target analyte. The sensitivity would then depend on how effectively the binding event is transduced into a measurable optical or electrical signal.

    Optoelectronic and Photonic Material Development

    The photophysical properties of naphthalene derivatives make them attractive for applications in optoelectronic and photonic devices. Their ability to absorb and emit light, coupled with their charge transport properties, has led to their investigation in organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Light-Emitting Properties and Quantum Yield Analysis

    Naphthalene-based compounds, particularly naphthalimide derivatives, are known for their strong fluorescence. The emission color and quantum yield can be tuned by modifying the chemical structure. For instance, some naphthalimide-based compounds have been developed as green emitters for OLEDs. mdpi.com The quantum yield of fluorescence is a critical parameter for light-emitting applications, and for some benzoBODIPY dyes with a naphthalene core, quantum yields as high as 0.99 have been reported. mdpi.com

    Polyamides synthesized from 4,4'-diaminobenzanilide (B1630359) and terephthaloyl chloride have been shown to exhibit strong blue fluorescence. scirp.orgscirp.org This suggests that incorporating the benzamide moiety into a polymeric structure with a naphthalene core could lead to materials with interesting light-emitting properties.

    While the specific quantum yield of Benzamide, N,N'-1,5-naphthalenediylbis- is not documented, it is expected that its fluorescence properties would be influenced by the benzamide substituents and could be further tuned by chemical modification.

    Application in Organic Light-Emitting Diodes (OLEDs) or Photovoltaics

    The potential of naphthalene derivatives in OLEDs is well-established. Naphthalimide-based compounds have been successfully used as green emitters in OLEDs, achieving notable power and current efficiencies. mdpi.com In one example, an OLED incorporating a naphthalimide-based emitter exhibited a maximum power efficacy of 7.7 lm/W and an external quantum efficiency of 3.3%. mdpi.com Pyrene-benzimidazole derivatives have also been explored as blue emitters for OLEDs, with one device showing an external quantum efficiency of up to 4.3%. nih.gov

    In the realm of photovoltaics, a bilayer heterojunction solar cell was fabricated using a naphthalene bis-benzimidazole derivative as an electron acceptor. This solar cell demonstrated a power conversion efficiency of 0.54% under simulated sunlight. researchgate.net

    The performance of these devices is summarized in the table below:

    DeviceNaphthalene DerivativePerformance MetricValueReference
    OLEDNaphthalimide-based emitterMax. Power Efficacy7.7 lm/W mdpi.com
    OLEDNaphthalimide-based emitterExternal Quantum Efficiency3.3% mdpi.com
    OLEDPyrene-benzimidazole emitterExternal Quantum Efficiency4.3% nih.gov
    Solar CellNaphthalene bis-benzimidazolePower Conversion Efficiency0.54% researchgate.net

    Given these findings, Benzamide, N,N'-1,5-naphthalenediylbis- and its derivatives could potentially be investigated as components in OLEDs, either as emitters or as host materials in the emissive layer. Their rigid structure might also be beneficial for charge transport, making them candidates for use in the charge transport layers of OLEDs or as electron acceptor materials in organic photovoltaic devices.

    Components in Polymeric Materials and Composites

    The incorporation of rigid aromatic units like the naphthalene bis-benzamide structure into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and specific functionalities.

    Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional properties. The synthesis of polyamides from diamines and diacid chlorides is a well-established method. For example, aromatic polyamides have been synthesized by the low-temperature polycondensation of 4,4'-diaminobenzanilide with terephthaloyl chloride. scirp.orgscirp.org These polymers exhibit good thermal stability and can be fluorescent. scirp.orgscirp.org

    Similarly, novel aromatic poly(ester amide)s containing naphthalene-2,7-diyl units have been prepared and were found to have good solubility in polar aprotic solvents and could be cast into transparent, flexible, and tough films. researchgate.net These polymers also showed high thermal stability, with insignificant decomposition below 400°C. researchgate.net

    The properties of some of these related polyamides are presented in the table below:

    Polymer TypeMonomersKey PropertiesReference
    Aromatic Polyamide4,4'-diaminobenzanilide, Terephthaloyl chlorideGood thermal stability, Strong blue fluorescence scirp.orgscirp.org
    Aromatic Poly(ester amide)2,7-bis(aminobenzoyloxy)naphthalene, Aromatic dicarboxylic acidsGood solubility, Tough, flexible films, High thermal stability researchgate.net

    By using 1,5-diaminonaphthalene as a monomer with a diacid chloride like benzoyl chloride, it would be possible to synthesize a polyamide containing the Benzamide, N,N'-1,5-naphthalenediylbis- unit. Such a polymer would be expected to possess high thermal stability due to the aromatic nature of its backbone. The properties of the resulting polymer, such as its solubility and mechanical strength, could be tailored by the choice of the co-monomer. These materials could find applications in areas requiring high-performance polymers, such as in aerospace, electronics, and as advanced coatings or films.

    Incorporation into Polymer Chains for Enhanced Properties

    The incorporation of rigid aromatic structures like the 1,5-naphthalenediylbis-benzamide unit into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of the resulting polymers. Aromatic polyamides, or aramids, are known for their high strength, high-temperature resistance, and chemical stability, which stem from the rigidity of the aromatic chains and strong intermolecular hydrogen bonding. ntu.edu.tw

    Research on aromatic polyamides derived from 1,5-diaminonaphthalene and various diacid chlorides has shown that these polymers exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. ntu.edu.tw For instance, polyamides synthesized from 1,5-diaminonaphthalene and terephthaloyl chloride have demonstrated excellent thermal resistance. The introduction of the naphthalene unit contributes to the rigidity of the polymer chain, leading to high glass transition temperatures (Tg). ntu.edu.tw

    The solubility of these polymers, which is often a challenge for rigid-rod polymers, can be improved by introducing flexible linkages or bulky side groups into the polymer backbone. ntu.edu.tw Polyamides derived from 1,5-diaminonaphthalene have been made soluble in organic solvents, which facilitates their processing into films and fibers. researchgate.net This solubility is crucial for their application in advanced materials.

    Table 1: Thermal Properties of Aromatic Polyamides Derived from 1,5-Diaminonaphthalene and Various Aromatic Diacids This table presents data for analogous polyamides to infer the potential properties of polymers containing the Benzamide, N,N'-1,5-naphthalenediylbis- moiety.

    Polymer System (Diamine + Diacid)Inherent Viscosity (dL/g)10% Weight Loss Temperature (°C)
    1,5-Diaminonaphthalene + Terephthaloyl chloride0.73> 500
    1,5-Diaminonaphthalene + Isophthaloyl chloride0.81> 480
    1,5-Diaminonaphthalene + 4,4'-Oxydibenzoyl chloride0.85> 490

    Fabrication of Hybrid Organic-Inorganic Materials

    The creation of hybrid organic-inorganic materials, such as polyamide-silica composites, offers a pathway to combine the desirable properties of both components. The polymer matrix provides flexibility and processability, while the inorganic filler, such as silica (B1680970), can significantly enhance mechanical strength, thermal stability, and barrier properties. researchgate.netnih.gov

    The fabrication of these hybrid materials can be achieved through various methods, including the sol-gel process, where silica precursors are hydrolyzed and condensed in the presence of the polyamide. nih.gov The strong interaction and potential for covalent bonding between the polyamide and silica phases are crucial for achieving a homogeneous dispersion and improved material properties. While specific studies on hybrid materials from Benzamide, N,N'-1,5-naphthalenediylbis- are not prevalent, research on related polyamide-silica hybrids indicates that the incorporation of silica nanoparticles can lead to a significant increase in the modulus and thermal stability of the composite material. mdpi.comnih.gov

    The functional groups on the benzamide unit could potentially be used to covalently link to the silica network, leading to a more robust hybrid material with enhanced interfacial adhesion. This would result in materials with superior performance characteristics suitable for demanding applications.

    Table 2: Mechanical Properties of Polyamide-Silica Hybrid Materials This table contains representative data for polyamide-silica composites, illustrating the potential enhancements for materials based on Benzamide, N,N'-1,5-naphthalenediylbis-.

    Polyamide MatrixSilica Content (wt%)Tensile Strength (MPa)Young's Modulus (GPa)
    Aromatic Polyamide0952.5
    Aromatic Polyamide51103.2
    Aromatic Polyamide101254.0

    Membranes for Separation Technologies

    Aromatic polyamides are a cornerstone in the field of membrane-based separation technologies due to their excellent chemical resistance, mechanical integrity, and selective permeation properties. Membranes derived from polymers containing the Benzamide, N,N'-1,5-naphthalenediylbis- unit are expected to be well-suited for gas separation and liquid filtration applications.

    Gas Separation and Liquid Filtration Applications

    In gas separation, the rigid and well-defined structure of aromatic polyamides allows for the creation of membranes with tailored free volume and pore size distribution, enabling the selective passage of certain gases while restricting others. csic.es The incorporation of the bulky and rigid naphthalene moiety is expected to create sufficient intermolecular spacing to allow for high gas permeability, while the strong intermolecular forces would maintain high selectivity. researchgate.net These membranes could be particularly effective for separations involving gases like CO2, O2, and N2. researchgate.net

    For liquid filtration, such as reverse osmosis and nanofiltration, the robust nature of these polyamide membranes would provide the necessary durability to withstand high pressures. The chemical structure can be tailored to control the hydrophilicity and surface charge of the membrane, which are critical factors in preventing fouling and enhancing water flux.

    Permeability and Selectivity Studies

    Studies on aromatic polyamide membranes with structures analogous to those derived from Benzamide, N,N'-1,5-naphthalenediylbis- have demonstrated a favorable trade-off between permeability and selectivity. The introduction of bulky groups into the polymer backbone has been shown to increase the fractional free volume, leading to higher gas permeability. csic.es At the same time, the inherent rigidity of the aromatic polyamide chains helps to maintain high selectivity. researchgate.net

    For instance, polyamides containing tert-butyl groups have shown an interesting combination of gas permeability and selectivity. researchgate.net It is anticipated that membranes fabricated from polymers incorporating the Benzamide, N,N'-1,5-naphthalenediylbis- unit would exhibit competitive performance in gas separation applications.

    Table 3: Gas Permeability and Selectivity of Aromatic Polyamide Membranes This table provides representative data for analogous aromatic polyamide membranes to predict the potential performance of membranes based on Benzamide, N,N'-1,5-naphthalenediylbis-.

    Gas PairPermeability of Faster Gas (Barrer)Selectivity
    O2/N25.06.5
    CO2/N225.030.0
    CO2/CH422.028.0
    1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

    Computational and Theoretical Studies of Benzamide, N,n 1,5 Naphthalenediylbis

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

    The electronic structure of a molecule governs its reactivity, optical, and electronic properties. DFT calculations can provide detailed information about the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability.

    For aromatic systems like Benzamide (B126), N,N'-1,5-naphthalenediylbis-, the HOMO is typically a π-orbital associated with the electron-rich naphthalene (B1677914) and benzoyl groups, while the LUMO is a π*-antibonding orbital. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.

    Table 1: Predicted Frontier Orbital Energies for a Model System Related to Benzamide, N,N'-1,5-naphthalenediylbis-

    OrbitalEnergy (eV)Description
    LUMO-1.5 to -2.5Primarily located on the naphthalene and benzoyl π-systems
    HOMO-5.0 to -6.0Distributed across the naphthalene and amide linkages
    Gap 3.0 to 4.0 Indicates high kinetic stability

    Note: The values in this table are estimations based on data from structurally similar naphthalene derivatives and are intended to be illustrative.

    DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the characterization of synthesized compounds.

    NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. These calculations are valuable for assigning experimental spectra, especially for complex molecules with many overlapping signals. The predicted shifts for Benzamide, N,N'-1,5-naphthalenediylbis- would show distinct signals for the aromatic protons and carbons of the naphthalene and benzene (B151609) rings, as well as for the amide protons.

    UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). For this compound, strong absorptions in the UV region are expected due to π-π* transitions within the aromatic system. The exact position of the absorption maxima (λ_max_) would be influenced by the extent of conjugation between the naphthalene core and the benzamide moieties.

    IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be calculated using DFT. This allows for the assignment of characteristic vibrational modes, such as the N-H and C=O stretching frequencies of the amide groups, and the C-H and C=C stretching and bending modes of the aromatic rings. Computational studies on related naphthalene-based structures have successfully correlated theoretical IR spectra with experimental data. nih.gov

    Table 2: Predicted Characteristic Spectroscopic Data for Benzamide, N,N'-1,5-naphthalenediylbis-

    SpectroscopyRegion/Chemical ShiftAssignment
    ¹H NMR7.0 - 8.5 ppmAromatic protons (naphthalene and benzene rings)
    9.0 - 10.0 ppmAmide (N-H) protons
    ¹³C NMR110 - 140 ppmAromatic carbons
    ~165 ppmCarbonyl (C=O) carbon
    UV-Vis250 - 350 nmπ-π* transitions
    IR~3300 cm⁻¹N-H stretch
    ~1650 cm⁻¹C=O stretch (Amide I)
    1500 - 1600 cm⁻¹Aromatic C=C stretch

    Note: These are expected values based on typical ranges for these functional groups and related structures.

    Molecular Dynamics (MD) Simulations

    Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

    The two benzamide groups attached to the naphthalene core have rotational freedom around the C-N bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules in solution. The planarity of the molecule can be significantly affected by the steric hindrance between the benzamide groups.

    Molecules with large aromatic surfaces and hydrogen bonding capabilities, such as Benzamide, N,N'-1,5-naphthalenediylbis-, have a propensity to self-assemble into ordered structures. MD simulations can be used to model the aggregation process, revealing the driving forces behind self-assembly, such as π-π stacking interactions between the naphthalene and benzene rings and hydrogen bonding between the amide groups. These simulations can predict the likely packing arrangements in aggregates and provide insights into the formation of larger supramolecular structures.

    Quantum Chemical Investigations of Intermolecular Interactions

    Quantum chemical methods can be employed to precisely calculate the strength and nature of intermolecular interactions that govern the self-assembly and crystal packing of Benzamide, N,N'-1,5-naphthalenediylbis-. These interactions include:

    Hydrogen Bonding: The amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of strong intermolecular hydrogen bonds.

    π-π Stacking: The planar aromatic rings of the naphthalene and benzoyl groups can stack on top of each other, a stabilizing interaction driven by van der Waals forces.

    C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the electron-rich π systems of neighboring molecules.

    Quantification of Hydrogen Bonding and Pi-Stacking Energies

    The structure of Benzamide, N,N'-1,5-naphthalenediylbis- features both amide linkages and aromatic rings, making it a candidate for significant non-covalent interactions, namely hydrogen bonding and pi-stacking. These interactions are crucial in determining the molecule's conformation, its aggregation behavior, and the properties of materials derived from it.

    Hydrogen Bonding: The amide groups (-CONH-) are classic sites for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the C=O group as a hydrogen bond acceptor. In a condensed phase or in polymeric materials, these groups can form strong intermolecular hydrogen bonds. Computational studies on similar aromatic polyamides have quantified these interactions. For instance, density functional theory (DFT) calculations on simpler amide-containing molecules can provide estimates of hydrogen bond energies.

    Pi-Stacking: The naphthalene and benzene rings in Benzamide, N,N'-1,5-naphthalenediylbis- are prone to pi-stacking interactions. These are attractive non-covalent interactions between aromatic rings. The geometry of the stacking can vary, including face-to-face and face-to-edge (T-shaped) arrangements. The energy of these interactions is typically in the range of 2-5 kcal/mol, and it is influenced by the electronic nature of the aromatic rings and any substituents. Computational studies on naphthalene dimers and other polyaromatic hydrocarbons have provided quantitative data on these interactions. nih.gov For instance, high-level ab initio calculations have been used to determine the binding energies of various stacking configurations. nih.gov In a series of naphthalene-based bis-N-salicylidene aniline (B41778) dyes, the presence of π-conjugated systems was found to facilitate resonance-assisted hydrogen bonding. nih.gov

    While specific energy values for Benzamide, N,N'-1,5-naphthalenediylbis- are not readily found, we can present typical interaction energies for analogous systems to provide a frame of reference.

    Table 1: Estimated Non-Covalent Interaction Energies in Analogous Systems

    Interaction TypeSystemCalculated Interaction Energy (kcal/mol)Computational Method
    Amide-Benzene N-H...π2-pyridone-benzene dimer-6.02CCSD(T)
    Amide-Amide N-H...OFormamide dimer-7.9MP2/6-31+G(d,p)
    π-π StackingBenzene dimer (parallel-displaced)-2.4CCSD(T)
    π-π StackingNaphthalene dimer (parallel-displaced)-5.7SCS-MP2

    Note: These values are for model systems and the actual energies in Benzamide, N,N'-1,5-naphthalenediylbis- may differ due to its specific chemical structure.

    Host-Guest Binding Energy Calculations

    The rigid and well-defined structure of the naphthalene and benzamide units suggests that Benzamide, N,N'-1,5-naphthalenediylbis- or its derivatives could act as hosts in host-guest chemistry. The aromatic moieties can form a cavity capable of encapsulating smaller guest molecules through a combination of hydrogen bonding, pi-stacking, and van der Waals interactions.

    Computational methods are instrumental in predicting the binding affinity between a host and a guest. Techniques such as molecular docking and free energy calculations can provide quantitative estimates of the binding energy. For example, studies on acyclic pillar[n]naphthalene oligomers, which share the naphthalene structural unit, have shown their ability to form complexes with organic ammonium (B1175870) cations with association constants in the range of 10²-10⁴ M⁻¹. nih.gov

    While no specific host-guest studies involving Benzamide, N,N'-1,5-naphthalenediylbis- as a host are documented, we can infer its potential from research on similar systems. The binding energy would be highly dependent on the nature of the guest molecule.

    Table 2: Examples of Host-Guest Binding Energies in Naphthalene-Based Systems

    HostGuestCalculated Binding Affinity (kcal/mol)Experimental Method
    Acyclic pillar mdpi.comnaphthalene1,4-diaminobutane dihydrochloride-5.2¹H NMR
    Naphthalene diimide linked bis-naphthalimidesDNA-12.2Molecular Docking

    Development of Predictive Models for Material Performance

    For materials derived from Benzamide, N,N'-1,5-naphthalenediylbis-, such as polyamides, predicting their performance is a key aspect of materials science. Computational models, particularly those based on machine learning and quantitative structure-property relationships (QSPR), are increasingly being used for this purpose. nih.govnih.gov

    These models aim to establish a mathematical relationship between the chemical structure of a monomer or polymer repeat unit and its macroscopic properties. For polyamides, key performance indicators include thermal properties like glass transition temperature (Tg) and melting temperature (Tm), as well as mechanical properties such as tensile modulus and strength. mdpi.comnih.govntnu.no

    The development of such a model for materials based on Benzamide, N,N'-1,5-naphthalenediylbis- would involve the following steps:

    Data Collection: Gathering experimental data on a series of related polyamides with varying chemical structures and their corresponding material properties.

    Descriptor Calculation: Using computational chemistry software to calculate a wide range of molecular descriptors for each polymer. These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters.

    Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms like random forests and support vector machines, to build a predictive model. nih.gov

    Model Validation: Testing the model's predictive power on an independent set of polymers that were not used in the model training.

    Studies on various polyamides have shown that properties like the fraction of rotatable bonds and rotational degrees of freedom significantly affect their thermal and mechanical characteristics. nih.gov While a specific model for Benzamide, N,N'-1,5-naphthalenediylbis- based materials is not available, the established methodologies provide a clear roadmap for its future development.

    Future Directions and Emerging Research Avenues for Benzamide, N,n 1,5 Naphthalenediylbis

    Integration into Advanced Supramolecular Devices

    The unique geometry of Benzamide (B126), N,N'-1,5-naphthalenediylbis-, featuring two benzamide groups tethered to a naphthalene (B1677914) core, makes it an ideal candidate for the construction of sophisticated supramolecular assemblies. The amide functionalities provide sites for predictable hydrogen bonding, a key interaction in directing the self-assembly of molecules into well-ordered, larger structures.

    Future research is anticipated to focus on harnessing these self-assembly properties to create novel supramolecular devices. Scientists are exploring how the strategic placement of substituents on the benzoyl or naphthalenyl rings could fine-tune the intermolecular interactions, leading to the formation of one-dimensional nanofibers, two-dimensional sheets, or complex three-dimensional networks. These ordered structures could find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    A closely related area of research involves the use of similar naphthalene-based building blocks in semiconducting polymers. For instance, studies on naphthalene bis(4,8-diamino-1,5-dicarboxyl)amide (NBA), a derivative of the target compound, have shown that the points of connection on the naphthalene core significantly influence the electronic properties of the resulting polymers. nih.govresearchgate.net This principle of "regio-connectivity" will likely be a key area of investigation for Benzamide, N,N'-1,5-naphthalenediylbis- as well, with researchers aiming to control the electronic communication between molecular units to optimize charge transport. nih.gov

    Exploration of Bio-Inspired Architectures and Functions

    Nature provides a rich blueprint for the design of functional molecular systems. The future of materials science will increasingly draw inspiration from biological structures and processes, and Benzamide, N,N'-1,5-naphthalenediylbis- is well-suited for this bio-inspired approach. The amide linkages in this compound are the same as those that connect amino acids in proteins, suggesting that it could be used to create synthetic analogues of biological structures.

    One promising direction is the development of synthetic mimics of protein secondary structures, such as beta-sheets, which are stabilized by hydrogen bonds between polypeptide chains. By designing derivatives of Benzamide, N,N'-1,5-naphthalenediylbis- that can form extended hydrogen-bonded arrays, researchers could create robust, self-assembling materials with tailored functions. These bio-inspired architectures could be used in applications ranging from catalysis to molecular recognition.

    Furthermore, the naphthalene core of the molecule can be functionalized to introduce specific recognition sites, mimicking the lock-and-key mechanisms found in enzymes and receptors. This could lead to the development of highly selective sensors capable of detecting specific molecules or ions. The exploration of these bio-inspired systems will likely involve a combination of molecular modeling and experimental studies to understand and control the self-assembly process at the molecular level.

    Rational Design of Multi-Stimuli Responsive Materials

    Materials that can change their properties in response to external stimuli are at the forefront of materials science. The rigid structure of Benzamide, N,N'-1,5-naphthalenediylbis- can be strategically modified to create materials that are responsive to multiple stimuli, such as light, heat, pH, or the presence of specific chemical species.

    For example, by incorporating photo-switchable units into the molecular design, it may be possible to create materials that change their shape or fluorescence in response to light. Similarly, the introduction of acidic or basic groups could render the material's properties sensitive to changes in pH. The development of such multi-stimuli responsive materials relies on a deep understanding of the relationship between molecular structure and macroscopic properties.

    Research in this area will focus on the rational design of Benzamide, N,N'-1,5-naphthalenediylbis- derivatives with specific functionalities. This will involve computational modeling to predict the behavior of the molecules and guide the synthetic efforts. The goal is to create "smart" materials with tunable properties that can be precisely controlled for a variety of applications, including drug delivery, sensing, and soft robotics.

    Scalable Synthesis and Industrial Applications (excluding specific product details)

    For any new material to have a significant impact, it must be possible to produce it on a large scale in a cost-effective manner. While the laboratory-scale synthesis of Benzamide, N,N'-1,5-naphthalenediylbis- can be achieved through the reaction of 1,5-diaminonaphthalene with benzoyl chloride, scaling up this process presents challenges. nih.gov

    Future research will need to address the development of efficient and scalable synthetic routes. This may involve exploring alternative starting materials, optimizing reaction conditions, and developing purification methods that are suitable for industrial production. The principles of green chemistry will also be important, with a focus on minimizing waste and using environmentally benign reagents and solvents.

    While specific product details are beyond the scope of this article, the potential industrial applications for a scalable supply of Benzamide, N,N'-1,5-naphthalenediylbis- are vast. Its ability to form ordered structures and its potential for functionalization make it a candidate for use in high-performance polymers, coatings, and advanced composites. The development of scalable synthetic methods will be a critical step in unlocking the full industrial potential of this versatile molecule.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for preparing Benzamide, N,N'-1,5-naphthalenediylbis- and its structural analogs?

    • Methodological Answer : A common approach involves coupling 1,5-naphthalenediamine with benzoyl chloride derivatives under basic conditions. For example, in structurally similar compounds like N,N'-(pentane-1,5-diyl)bis(3,4-bis(benzyloxy)benzamide), condensation of diaminopentane with activated carboxylic acids (e.g., using HATU or DCC as coupling agents) is employed . Hazard analysis and risk assessment must precede synthesis, particularly for handling mutagenic intermediates (e.g., anomeric amides) .

    Q. How can researchers ensure purity and characterize Benzamide derivatives post-synthesis?

    • Methodological Answer : Purification via column chromatography or recrystallization is standard. Characterization requires NMR (¹H/¹³C), HRMS, and elemental analysis. For example, in related compounds, purity ≥75% was achieved using these methods, with structural confirmation via FT-IR and X-ray crystallography for crystalline derivatives . DSC (Differential Scanning Calorimetry) is critical to assess thermal stability, as decomposition events may occur during heating .

    Q. What safety protocols are essential when handling Benzamide, N,N'-1,5-naphthalenediylbis-?

    • Methodological Answer : Based on SDS data for similar compounds:

    • Use PPE (gloves, goggles, respirators) to avoid skin/eye contact and inhalation.
    • Store in cool, dry conditions away from incompatible materials (e.g., strong oxidizers).
    • Follow OSHA guidelines for acute toxicity (Category 4) and skin irritation (Category 2) . Mutagenicity testing (e.g., Ames II) is advised, as some analogs exhibit mutagenic potential comparable to benzyl chloride .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in mutagenicity data for Benzamide derivatives?

    • Methodological Answer : Conflicting mutagenicity results (e.g., lower mutagenicity in compound 3 vs. other anomeric amides ) require comparative Ames testing under standardized conditions. Control experiments with reference mutagens (e.g., sodium azide) and dose-response analysis can clarify thresholds. Structural modifications (e.g., electron-withdrawing substituents) may reduce mutagenic potential.

    Q. What experimental design strategies optimize the synthesis of Benzamide derivatives for high yield and scalability?

    • Methodological Answer : Utilize Design of Experiments (DoE) to evaluate factors like reaction temperature, stoichiometry, and catalyst loading. For example, in a 125 mmol-scale synthesis of a related benzamide, sodium carbonate was critical for maintaining pH during acylation . Kinetic studies (e.g., in situ FT-IR monitoring) can identify rate-limiting steps for process intensification.

    Q. How do environmental conditions affect the stability of Benzamide, N,N'-1,5-naphthalenediylbis-?

    • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). DSC and TGA can detect decomposition thresholds, while HPLC monitors degradation products. For analogs, exposure to UV light or moisture increased degradation rates, necessitating inert-atmosphere storage .

    Q. What methodologies enable the application of Benzamide derivatives in multi-target ligand systems?

    • Methodological Answer : Structural analogs like N,N'-(1,2-cyclohexanediyl)bis(2-diphenylphosphinobenzamide) have been used as chiral ligands in asymmetric catalysis . For biological targets, in silico docking (e.g., AutoDock Vina) combined with SPR (Surface Plasmon Resonance) validates binding affinity to enzymes like kinases or proteases .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.